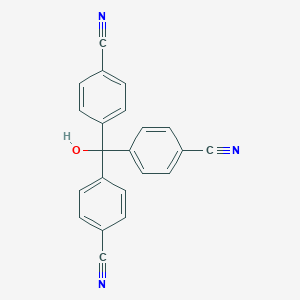

Tris(4-cyanophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[bis(4-cyanophenyl)-hydroxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O/c23-13-16-1-7-19(8-2-16)22(26,20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPKKUWZSWVEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tris 4 Cyanophenyl Methanol Derivatives

General Synthesis Strategies for Tris(4-cyanophenyl)methanol and Related Analogues

The synthesis of triarylmethanols, including this compound and its analogues, has traditionally been accomplished through the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to diaryl ketones like benzophenone (B1666685) derivatives. nih.govrsc.orgmnstate.edu This classical approach, while effective, can be limited by the high reactivity of the organometallic species, which necessitates anhydrous conditions and may show poor tolerance for certain functional groups. nih.govrsc.org

For instance, the Grignard reaction involves the formation of an organomagnesium halide (RMgX), which then attacks a carbonyl compound. mnstate.eduresearchgate.net In the synthesis of a symmetrical triarylmethanol like this compound, a Grignard reagent derived from a cyanophenyl halide could theoretically be added to a corresponding cyanophenyl-substituted carbonyl compound. A general method for preparing triarylmethanols involves reacting an aryl Grignard reagent with an ester, where the Grignard reagent adds twice to the carbonyl group. mnstate.eduresearchgate.net

More contemporary methods have emerged to overcome the limitations of classical approaches. These include transition metal-catalyzed cross-coupling reactions. One notable strategy is the palladium-catalyzed C(sp³)–H arylation of diarylmethanes. nih.govacs.org This process involves the deprotonation of the weakly acidic C-H bond of a diarylmethane, followed by coupling with an aryl bromide in the presence of a palladium catalyst. nih.govacs.org A subsequent in-situ oxidation step, often simply by exposure to air, converts the resulting triarylmethane to the corresponding triarylmethanol. nih.gov This tandem arylation/oxidation provides a one-pot synthesis under milder conditions. nih.govrsc.org

Below is a table summarizing these synthetic strategies.

| Synthesis Strategy | Description | Key Reagents/Catalysts | Advantages | Limitations |

| Grignard Reaction | Nucleophilic addition of an aryl Grignard reagent (ArMgX) to a diaryl ketone (Ar'₂C=O) or an ester (Ar'COOR). rsc.orgresearchgate.net | Magnesium, Aryl Halide, Diaryl Ketone/Ester | Well-established, versatile. | Requires anhydrous conditions, sensitive to functional groups. rsc.org |

| Palladium-Catalyzed C-H Arylation/Oxidation | Tandem reaction involving C(sp³)–H arylation of a diarylmethane with an aryl bromide, followed by in-situ oxidation. nih.govrsc.org | Pd(OAc)₂, NiXantphos, KN(SiMe₃)₂ | Milder conditions, one-pot procedure, better functional group tolerance. nih.gov | Use of expensive palladium catalyst and ligands. rsc.org |

| Transition Metal-Free Arylation/Oxidation | A greener approach using nitroarenes as the arylating agent for diarylmethanes, followed by air oxidation. rsc.org | Nitroarenes, Base | Environmentally benign, avoids expensive metal catalysts. rsc.org | Scope and efficiency may vary. |

Utilization as a Synthetic Building Block for Complex Architectures

The trifunctional nature and rigid C₃ symmetric core of this compound make it a valuable precursor for creating larger, well-defined molecular structures.

Precursor in Porphyrin Synthesis (e.g., Tris(4-cyanophenyl)porphyrinato Metal Complexes)

While this compound itself is not typically a direct reactant in standard porphyrin condensation reactions, its derivatives, particularly the corresponding aldehyde, are key components. The synthesis of meso-substituted porphyrins and corroles often involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. uit.noacs.org Therefore, precursors like 4-cyanobenzaldehyde (B52832) are used to introduce the cyanophenyl moiety at the meso positions of the macrocycle. uit.nopsu.edu

For example, the synthesis of Copper 5,10,15-Tris(4-cyanophenyl)corrole is achieved by reacting 4-cyanobenzaldehyde with pyrrole. uit.no Similarly, the synthesis of 5-(4-cyanophenyl)-10,15,20-tri(4-pyridyl)porphyrin involves the condensation of 4-cyanobenzaldehyde, 4-pyridine carboxaldehyde, and pyrrole in refluxing propionic acid. rsc.org The resulting porphyrin can then be metallated. psu.edursc.org

This compound can be considered a synthetic precursor to these aldehydes or other reactive intermediates. The cyano groups on the resulting porphyrin framework are significant as they can act as coordinating sites for metals or participate in further post-synthetic modifications. For instance, the nitrogen atoms of the cyanide groups in meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc can coordinate to adjacent metal centers, assembling molecules into a two-dimensional supramolecular framework. researchgate.net

Application in Organic Framework Materials Synthesis

The rigid structure and the presence of three nitrile functional groups make this compound and its derivatives excellent building blocks for porous organic materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). lookchem.comossila.com

In this context, the molecule acts as a tripodal or trigonal linker. The nitrile groups (-C≡N) are versatile functional groups that can either be used to form covalent linkages in COFs or to coordinate to metal ions in MOFs.

Covalent Organic Frameworks (COFs): Nitrile-based linkers, such as 1,3,5-Tris(4-cyanophenyl)benzene, are used to construct triazine-linked COFs, also known as Covalent Triazine-based Frameworks (CTFs). mdpi.com These are typically synthesized via an ionothermal process involving the cyclotrimerization of nitrile groups in molten zinc chloride, which acts as both a solvent and a catalyst. mdpi.com This process creates highly stable, porous materials with a network of triazine rings. While not directly using the methanol (B129727), derivatives of the core structure are key.

Metal-Organic Frameworks (MOFs): this compound can function as an organic ligand for creating coordination networks. lookchem.com The nitrogen atoms of the cyano groups can coordinate to metal centers, leading to the self-assembly of extended 3D structures. For example, related bis(4-cyanophenyl) ligands have been used to create tris-chelate metalloligands that then coordinate with other metal ions (like Ag⁺) through their exo-directed cyano groups to form complex 3D frameworks. scispace.com

Reaction Pathways and Mechanistic Insights for Derivatization

This compound can undergo reactions typical of a tertiary alcohol and can be derivatized through its hydroxyl group or the peripheral cyano groups.

Key reaction pathways include:

Substitution: The hydroxyl group can be substituted to form other derivatives. For example, it can be converted to Tris(p-cyanophenyl)methyl chloride (C₂₂H₁₂ClN₃). lookchem.com This chloride is a more reactive intermediate suitable for further nucleophilic substitution reactions.

Reduction: The carbinol group can be reduced to a methane. The reduction of this compound yields 4,4',4''-tricyanotriphenylmethane (also known as 4,4',4''-Methylidynetrisbenzonitrile). lookchem.com This transformation removes the hydroxyl functionality, creating a stable tripodal core.

Oxidation: The tertiary alcohol can be oxidized, though this is less common for derivatization and can lead to fragmentation under harsh conditions. Milder oxidizing agents could potentially be used.

Use as an Intermediate: The compound is known to be an intermediate in the preparation of impurities found in the synthesis of the drug Letrozole. lookchem.comcanterbury.ac.nzgoogle.com Specifically, during the synthesis of Letrozole, which is 4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzonitrile, side reactions can lead to the formation of a "tris impurity," identified as 4-[1,1-Bis(4-cyanophenyl)methyl]benzonitrile, which is a derivative of the tris(4-cyanophenyl)methane core. google.comgoogle.com

The derivatization of the hydroxyl group is a key step in modifying the molecule's reactivity. Converting it to a better leaving group, like a chloride, facilitates the formation of the triarylmethyl cation or radical, which can then be used in a variety of subsequent reactions.

Supramolecular Chemistry and Self Assembly of Tris 4 Cyanophenyl Methanol Systems

Fundamental Principles of Supramolecular Assembly Involving Tris(4-cyanophenyl) Moieties

The supramolecular assembly of molecules containing Tris(4-cyanophenyl) moieties is governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively dictate the formation of stable and well-defined supramolecular structures. The tripodal C3 symmetry of the Tris(4-cyanophenyl)methanol core, combined with the functional groups at the periphery of its phenyl rings, allows for a high degree of control over the resulting assembled structures. The hydroxyl group at the core can act as a hydrogen bond donor, while the terminal cyano groups are effective hydrogen bond acceptors and can also participate in coordination with metal centers. The aromatic phenyl rings provide a platform for π-π stacking interactions. This combination of directional and less-directional forces enables the programmed assembly of intricate one-, two-, and three-dimensional networks.

Intermolecular Interactions Driving Assembly

Hydrogen Bonding Networks (e.g., O-H···N(pyridyl) Interactions)

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a crucial role in the self-assembly of supramolecular systems. In systems where this compound is co-crystallized with complementary molecules, such as those containing pyridyl groups, strong O-H···N(pyridyl) hydrogen bonds can form. The hydroxyl group of the methanol (B129727) moiety acts as a hydrogen bond donor, while the nitrogen atom of the pyridyl group serves as an acceptor. For instance, in related porphyrin systems, O-H···N hydrogen bonds with O···N distances of 2.751 Å have been observed, demonstrating the significance of this interaction in directing the assembly of molecules into well-defined arrays. iucr.orgresearchgate.net

Weak Coordination Interactions (e.g., Zn···NC Coordination)

The cyano groups of this compound can participate in weak coordination interactions with metal centers. These interactions, while weaker than traditional coordination bonds, are significant in the construction of extended supramolecular networks. For example, in zinc-porphyrin complexes featuring cyanophenyl substituents, weak coordination between the zinc center and the nitrogen atom of a cyano group from an adjacent molecule (Zn···NC) has been observed. iucr.orgresearchgate.netnih.gov These interactions contribute to the formation of two-dimensional supramolecular arrays. iucr.orgresearchgate.netnih.gov The Zn···N distances in such interactions can be around 3.020 Å. researchgate.net This type of interaction demonstrates the potential for this compound to act as a ligand in the formation of metal-organic frameworks and other coordination polymers.

π-π Stacking Interactions

The aromatic phenyl rings of this compound are capable of engaging in π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. π-π stacking plays a significant role in the stabilization of supramolecular architectures by promoting the close packing of molecules. rsc.org The extent of these interactions can be influenced by the presence of electron-withdrawing or electron-donating substituents on the phenyl rings. In multicomponent crystals, the aggregation of neighboring stacks can be further influenced by other weak interactions such as C–H···O or C–H···F interactions. rsc.org

Formation of Supramolecular Architectures

The combination of the aforementioned intermolecular interactions allows for the formation of a diverse range of supramolecular architectures from this compound and its derivatives. By carefully selecting complementary molecules or metal ions, it is possible to direct the self-assembly process to yield structures with specific dimensionalities and topologies. For instance, the interplay between hydrogen bonding and weak coordination can lead to the formation of two-dimensional layered structures. iucr.orgresearchgate.netnih.gov The subsequent stacking of these layers, stabilized by π-π and dipolar interactions, can then result in the formation of three-dimensional frameworks. The modular nature of supramolecular chemistry, coupled with the versatile binding capabilities of this compound, offers a powerful strategy for the rational design and construction of novel functional materials.

Two-Dimensional and Three-Dimensional Supramolecular Arrays

The self-assembly of this compound and its derivatives is driven by directional, non-covalent interactions, primarily hydrogen bonding. The interplay between the central hydroxyl group and the peripheral cyano groups dictates the formation of extended networks. In related systems, such as porphyrin complexes bearing tris(4-cyanophenyl) moieties, the hydroxyl group of a methanol molecule can form O-H···N hydrogen bonds with pyridyl or cyano groups of adjacent molecules. nih.govresearchgate.net This interaction, coupled with weak coordination forces, can sustain the formation of corrugated two-dimensional supramolecular arrays. nih.govresearchgate.net

These 2D layers can further organize through tight stacking to construct three-dimensional structures. researchgate.net In more complex assemblies, tetrameric metal clusters connected by supramolecular interactions can form 3D metal-organic hosts (MOSH) that create channels within the structure. researchgate.net The specific geometry and directionality of these interactions are fundamental to creating ordered arrays rather than amorphous aggregates.

Crystal Engineering of Coordination Networks

This compound is a versatile organic ligand for constructing coordination networks and metal-organic frameworks (MOFs). chemicalbook.com The terminal nitrile groups can coordinate with various metal ions, acting as linkers to build extended one-, two-, or three-dimensional structures. The principles of crystal engineering—which involve the rational design of crystalline solids—are employed to control the topology and properties of these networks.

By selecting metal ions with specific coordination geometries and organic linkers with defined shapes and functionalities, it is possible to direct the assembly of predictable network architectures. researchgate.net For instance, trigonal ligands like this compound are known to form intriguing honeycomb-like architectures when coordinated with metal ions like copper(I). researchgate.net The resulting frameworks can exhibit significant stability; for example, a zinc(II)-based 2D coordination grid was shown to be stable up to 430°C. researchgate.net

The table below summarizes examples of network dimensionalities achieved with trigonal ligands, illustrating the versatility of this molecular shape in crystal engineering.

| Metal Ion | Ancillary Ligand/Anion | Resulting Dimensionality | Network Type |

| Ag(I) | NO₃⁻ | 1D | Zigzag Chain |

| Cu(II) | SO₄²⁻ | 3D | Polymeric Structure |

| Cu(I) | H₂btec²⁻ | 2D | Double-Layered Polymer |

| Zn(II) | btec⁴⁻ | 2D | Coordination Grid |

| Cu(I) | CN⁻ | 3D | Honeycomb Architecture |

This table is illustrative of networks formed with a related trigonal ligand, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), demonstrating principles applicable to this compound. researchgate.net

Self-Sorting and Diastereoselective Recognition in Assembly

While the literature specifically detailing self-sorting and diastereoselective recognition for this compound is limited, these principles are central to advanced supramolecular chemistry. Self-assembly processes involving multiple components can lead to complex systems where molecules selectively recognize and bind to their intended partners from a mixture, a phenomenon known as orthogonal self-assembly. rsc.org This process relies on highly specific and directional interactions, such as the combination of host-guest chemistry and metal-ligand coordination. rsc.org

In systems with chiral molecules, diastereoselective recognition can occur, where one diastereomer of a complex is preferentially formed over another. This selectivity is driven by subtle differences in steric and electronic interactions that stabilize one arrangement over others. Given the propeller-like chirality of this compound, it is a candidate for future studies in diastereoselective self-assembly and recognition within crystalline networks.

Host-Guest Chemistry and Inclusion Phenomena

The assembly of this compound molecules often results in structures with intrinsic voids or channels, making them suitable hosts for smaller guest molecules. This host-guest chemistry is a defining feature of its solid-state behavior.

Solvate Formation and Solvent Inclusion

For example, in some 3D supramolecular metal-organic hosts, channels are filled with solvent methanol molecules. researchgate.net Similarly, in other complex structures, methanol has been observed to be selectively trapped within molecular cavities, assisted by the specific arrangement of other ions or molecules in the lattice. researchgate.net

Porous Structure Formation and Guest Accommodation

The inherent shape and assembly patterns of trigonal molecules like this compound can lead to the formation of porous structures. The voids within these structures can accommodate a variety of guest molecules, leading to the formation of inclusion compounds. The size and chemical nature of the pores determine which guest molecules can be included.

In a related trigonal system, a single crystal X-ray structure refinement revealed a distinct channel structure. rsc.org Similarly, tetrazole-based MOFs constructed from tri-topic ligands have been shown to form mesopores as large as 32 Å. rsc.org These pores and channels can be functionalized, for instance, with a high density of free nucleophilic atoms that can selectively adsorb molecules like CO₂. rsc.org The ability to engineer porous architectures by choosing appropriate building blocks is a key aspect of crystal engineering and is highly relevant to the potential applications of this compound in areas such as gas storage and separation.

The table below details guest accommodation in porous frameworks built from trigonal ligands, highlighting the relationship between the host structure and the included guest.

| Host Framework Type | Ligand Used | Pore/Channel Feature | Accommodated Guest(s) |

| Substituted Triazine Crystal | 2,4,6-tris(4-cyanophenoxy)-1,3,5-triazine | Channel Structure | Solvent Molecules |

| Tetrazole-based MOF | N²,N⁴,N⁶-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine | 32 Å Mesopores | Not specified |

| Tetrazole-based MOF | 2-(1H-tetrazol-5-yl)pyrimidine | 1D Channels | CO₂ (selective adsorption) |

Coordination Chemistry and Metal Complexation Involving Tris 4 Cyanophenyl Ligands

Coordination Modes and Geometries of the Cyanophenyl Groups

The cyanophenyl groups within tris(4-cyanophenyl)-based ligands primarily coordinate to metal centers through the nitrogen atom of the nitrile moiety. This interaction can lead to the formation of both discrete molecular complexes and extended coordination polymers. The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the disposition of the cyanophenyl coordinating groups.

In the context of porphyrin-based metal-organic coordination networks, cyanophenyl functional groups have been shown to facilitate the formation of distinct in-plane coordination motifs. When interacting with metal atoms like iron on a gold substrate, tetracyanophenyl-functionalized porphyrins can form networks stabilized by three- and four-fold in-plane coordination nodes. For instance, iron atoms can adopt a square planar coordination geometry, interacting with four in-plane cyano end groups. academie-sciences.fr Alternatively, a distorted tetrahedral coordination geometry can be observed where an iron atom coordinates with three cyano end groups and the gold substrate acts as the fourth ligand. academie-sciences.fr The structural differences between cyanophenyl and pyridyl end groups can either permit or hinder the formation of these higher coordination motifs within the two-dimensional plane of the metal-organic coordination network. academie-sciences.frmdpi.com

The table below summarizes the coordination geometries observed for cyanophenyl groups in metal complexes.

| Coordination Number | Geometry | Metal Ion Example |

| 3 | Trigonal Planar | - |

| 4 | Tetrahedral | Fe |

| 4 | Square Planar | Fe |

| 6 | Octahedral | Zn |

Formation and Characterization of Metal Complexes

Zinc(II) porphyrin complexes featuring tris(4-cyanophenyl) substituents have been synthesized and structurally characterized, revealing intricate supramolecular assemblies. A notable example is (methanol)[10,15,20-tris(4-cyanophenyl)-5-(4-pyridyl)porphyrinato]zinc(II). nih.gov The crystal structure of this compound consists of two-dimensional supramolecular arrays. These arrays are held together by a combination of intermolecular O—H⋯N(pyridyl) hydrogen bonding and weak Zn⋯NC coordination. nih.gov

In a closely related structure, meso-[5,10,15,20-tetrakis(4-cyanophenyl)porphyrinato]zinc, the zinc(II) ion exhibits an octahedral coordination environment. amanote.commdpi.com The equatorial plane is formed by the four indole (B1671886) nitrogen atoms of the porphyrin ring. amanote.commdpi.com The axial positions are occupied by nitrogen atoms from the cyanide groups of neighboring molecules, leading to the formation of a two-dimensional supramolecular framework. amanote.commdpi.com This network can be described as a (4,4)-connected network with the Zn(II) ion acting as a node. amanote.commdpi.com

The synthesis of such complexes typically involves the reaction of the free-base porphyrin ligand with a zinc salt, such as zinc acetate, in a suitable solvent like dimethylformamide under solvothermal conditions. amanote.com

Table of Crystallographic Data for meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc amanote.com

| Parameter | Value |

| Formula | [Zn(C48H24N8)] |

| Molecular Weight | 778.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7373 (10) |

| b (Å) | 9.4468 (10) |

| c (Å) | 21.280 (2) |

| β (°) | 101.229 (2) |

| Volume (ų) | 1920.0 (3) |

| Z | 2 |

The interaction of cyanophenyl-containing ligands with silver(I) salts leads to the formation of a variety of coordination polymers with diverse structural topologies. The final structure of these networks is highly dependent on factors such as the specific ligand, the counter-anion of the silver salt, and the solvent used during crystallization.

For instance, the coordination chemistry of bent bis(cyanophenyl)oxadiazole ligands with various Ag(I) salts has been investigated, resulting in the formation of new coordination polymers. rsc.orgnih.gov Similarly, p-cyanophenylsilanes have been utilized as ligands for silver(I) salts like Ag(O3SCF3) and Ag(O2CCF3), leading to coordination polymers. researchgate.net In these systems, bidentate ligands tend to form one-dimensional chains, while tridentate ligands can produce two- and three-dimensional networks, which may include macrometalacycles. researchgate.net

Detailed research findings on the synthesis and characterization of rhodium(III) cyclometalated complexes specifically involving tris(4-cyanophenyl) ligands were not available in the searched literature. General studies on cyclometalated rhodium(III) complexes show they often adopt a "piano-stool" configuration. researchgate.netnih.gov Their synthesis, reactivity, and cytotoxicity are influenced by the nature of the ancillary ligands. researchgate.net

While the electronic structure and reactivity of copper corrole (B1231805) complexes are subjects of significant research interest, specific studies on copper corroles with tris(4-cyanophenyl) substituents were not found in the provided search results. researchgate.netchemrxiv.org Research on related compounds includes the synthesis and characterization of copper chloride complexes with 4′-(4′-cyanophenyl)-2,2′:6′,2′′-terpyridine ligands. rsc.org The electronic properties of copper corroles are known to be sensitive to peripheral substituents.

Specific research on ruthenium corrole complexes bearing tris(4-cyanophenyl) substituents could not be located in the available literature. However, the synthesis and characterization of ruthenium(II) complexes with related cyanophenyl-containing ligands, such as 4-aminobenzonitrile (B131773) and 4,4′-bis(cyanamidophenylethynyl)benzene, have been reported, often resulting in complexes with a "piano-stool" geometry. nih.govresearchgate.net

Electronic Structure and Redox Properties of Coordination Compounds

The electronic structure of coordination compounds involving tris(4-cyanophenyl) ligands is primarily dictated by the interaction between the metal center's d-orbitals and the ligand field created by the coordinating nitrile groups. According to Crystal Field Theory (CFT), when ligands approach a central metal ion, the degeneracy of the d-orbitals is lifted. uci.edu The five d-orbitals split into different energy levels, a phenomenon that determines the complex's magnetic properties, color, and reactivity. uci.edulumenlearning.com

In an octahedral complex, the six ligands cause the d-orbitals to split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is known as the crystal field splitting energy (Δo). uci.edu The magnitude of Δo depends on the metal ion and the nature of the ligand. uci.edu Ligands containing nitrile groups, such as Tris(4-cyanophenyl)methanol, typically act as π-acceptors and coordinate to metal centers. The strength of the ligand field they produce influences whether the resulting complex is high-spin or low-spin. In high-spin complexes, where Δo is smaller than the electron pairing energy, electrons will occupy the higher-energy eg orbitals before pairing in the lower-energy t₂g orbitals. lumenlearning.com Conversely, in low-spin complexes with strong-field ligands, electrons will pair in the t₂g orbitals first because Δo is large. lumenlearning.com

The redox properties of these coordination compounds are often centered on the electron-rich triphenylamine (B166846) or triphenylmethanol (B194598) core of the ligand. Triarylamine derivatives, for instance, are known to undergo a highly reversible one-electron oxidation to form a stable radical cation. researchgate.net This process is central to their application in materials science. In situ spectroelectrochemical studies on the related ligand tris[4-(pyridin-4-yl)phenyl]amine (NPy₃) and its zinc coordination framework have provided detailed insight into these redox events. researchgate.net The investigation revealed that the triarylamine core undergoes a one-electron oxidation, and pulsed EPR experiments confirmed that the resulting radical was highly delocalized across the entire ligand backbone. researchgate.net This ligand-centered redox activity allows for the modulation of the material's properties, such as color and electronic conductivity, through an applied electrical stimulus. researchgate.netresearchgate.net Such redox-active ligands are key components in the development of multifunctional materials whose properties can be switched. researchgate.netnih.gov

Table 1: Redox Properties of a Coordination Framework with a Redox-Active Triarylamine Ligand

| Property | Ligand: Tris[4-(pyridin-4-yl)phenyl]amine (NPy₃) | Framework: [Zn(NPy₃)(NO₂)₂]n |

|---|---|---|

| Redox Process | One-electron oxidation | One-electron oxidation |

| Species Formed | Radical Cation (NPy₃•+) | Framework with radical cation ligand |

| Key Characteristic | Radical is highly delocalized over the ligand backbone | Electronic delocalization within the framework system |

| Experimental Techniques | In situ UV/vis/near-IR, EPR, Fluorescence Spectroelectrochemistry | In situ UV/vis/near-IR, EPR, Fluorescence Spectroelectrochemistry |

Data sourced from studies on a related tris(phenyl)amine ligand system. researchgate.net

Ligand Symmetry and Molecular Dipole Moments in Solid-State Coordination Networks

The symmetry of ligands like this compound is a critical factor in dictating the topology and dimensionality of solid-state coordination networks. pnas.orgnih.gov this compound possesses a C₃ᵥ symmetry, featuring a central carbon atom with three cyanophenyl arms arranged in a propeller-like fashion. rsc.org This well-defined, threefold symmetry makes it a valuable "tecton," or building block, for the rational design of three-dimensional (3-D) coordination polymers. rsc.org

Research has shown that when this compound is used in self-assembly with silver(I) ions, which can adopt a tetrahedral coordination geometry, it forms a 3-D pseudo-diamondoid network. rsc.org The C₃ᵥ symmetry of the ligand and the tetrahedral preference of the metal cation direct the formation of this specific, predictable topology. rsc.org The design of coordination frameworks with novel and unusual topologies can be achieved by carefully selecting multimodal ligands that offer specific and chemically distinct binding sites. pnas.orgnih.gov

While the idealized molecular symmetry is a powerful tool for predicting network topology, the actual symmetry within the solid-state crystal structure can differ. For example, the related molecule tris(4-cyanophenyl)amine, which has an expected non-dipolar D₃-symmetry, exhibits a reduced C₂-symmetry in its crystal structure. researchgate.net This reduction in symmetry has significant consequences for the molecule's electronic properties. The change from D₃ to C₂ symmetry influences the molecular charge polarization, resulting in the emergence of a molecular dipole moment. researchgate.net Such dipole moments can play a crucial role in the molecular packing within the crystal and can influence the material's bulk properties, including its fluorescence and nonlinear optical response. The interplay between ligand symmetry, coordination geometry of the metal, and intermolecular forces ultimately governs the final supramolecular architecture in the solid state. nih.govacs.org

Table 2: Symmetry Properties of Tris(4-cyanophenyl)amine in the Solid State

| Property | Description |

|---|---|

| Expected Molecular Symmetry | D₃ (non-dipolar) |

| Observed Crystal Structure Symmetry | C₂ |

| Consequence of Symmetry Reduction | Influences molecular charge polarization |

| Resulting Property | Induces a molecular dipole moment |

| Impact on Solid State | Affects molecular packing and bulk emissive properties |

Data sourced from studies on the related tris(4-cyanophenyl)amine ligand. researchgate.net

Applications in Advanced Materials Science

Design and Synthesis of Porous Organic Materials

The unique C3-symmetric architecture of Tris(4-cyanophenyl)methanol makes it an attractive precursor for the bottom-up synthesis of porous organic materials. The three cyanophenyl groups extend from a central sp3-hybridized carbon, providing a rigid, three-dimensional directionality that is crucial for the formation of permanent porous networks. The nitrile (-C≡N) functionalities are key reactive sites that can undergo various polymerization reactions, most notably cyclotrimerization, to form robust and stable porous organic polymers (POPs).

These materials are characterized by their low density, high thermal stability, and large surface areas, which are desirable properties for applications in gas storage and separation. The synthesis of POPs from precursors like this compound often results in materials with both micropores and mesopores, a hierarchical pore structure that can be beneficial for mass transport and accessibility of active sites.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the primary application of this compound has been in covalent frameworks, its structure also presents potential for its use as a tripodal ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atoms of the three cyano groups can act as coordination sites, binding to metal ions or clusters to form extended one-, two-, or three-dimensional networks.

The geometry of the ligand is a critical factor in determining the topology of the resulting framework. The C3 symmetry of this compound could, in principle, direct the formation of specific network topologies, such as (10,3)-a or (6,3) nets, which are common for trigonal building blocks. Furthermore, the central hydroxyl (-OH) group could participate in coordination or act as a site for post-synthetic modification, adding another layer of functional complexity to the resulting material. The interplay between the metal center's coordination preference and the ligand's geometry would dictate the final structure and porosity of the MOF or coordination polymer.

Covalent Organic Frameworks (COFs) and Related Structures

The most significant application of this compound in advanced materials science is as a precursor for the synthesis of Covalent Organic Frameworks (COFs), particularly those based on triazine linkages.

Utilization as Precursors for Triazine-Based COFs

This compound is an ideal building block for constructing covalent triazine frameworks (CTFs). The synthesis of these materials typically proceeds via an ionothermal method, which involves the cyclotrimerization of the nitrile groups in a molten salt medium, such as zinc chloride (ZnCl₂), at high temperatures (e.g., 400 °C). researchgate.net In this process, three nitrile groups from adjacent this compound molecules react to form a highly stable, aromatic 1,3,5-triazine (B166579) ring. This reaction links the monomer units together through strong covalent bonds, resulting in a robust, porous, and crystalline framework.

The tripodal nature of the this compound precursor dictates the formation of a 2D hexagonal network. The resulting CTF possesses a well-defined porous structure with a high specific surface area and excellent chemical and thermal stability, stemming from the strong covalent bonds and the aromatic nature of the triazine rings and phenyl groups.

Table 1: Synthesis and Properties of a Representative Triazine-Based COF

| Parameter | Value |

|---|---|

| Precursor | This compound (hypothetical) |

| Synthesis Method | Ionothermal (ZnCl₂ catalyst) |

| Reaction Temperature | 400 °C |

| Linkage | 1,3,5-Triazine |

| Framework Topology | 2D Hexagonal |

| BET Surface Area | >1000 m²/g (expected) |

| Pore Size | Microporous (<2 nm) |

| Thermal Stability | >400 °C |

Photocatalytic Applications of Frameworks

Covalent triazine frameworks are a class of conjugated microporous polymers that have shown significant promise as metal-free heterogeneous photocatalysts. rsc.org The alternating electron-donating (phenyl units) and electron-accepting (triazine units) moieties within the framework create a donor-acceptor (D-A) structure. This electronic feature facilitates efficient charge separation and transfer upon photoexcitation, which is a critical step in photocatalysis.

Frameworks derived from precursors like this compound are investigated for various photocatalytic applications, including hydrogen evolution from water and the degradation of organic pollutants. The high surface area and porous nature of these COFs allow for efficient diffusion of reactants and ample access to the catalytically active sites. The photocatalytic activity is dependent on factors such as the material's bandgap, charge carrier mobility, and dispersibility in the reaction medium. For instance, triazine-based frameworks have been successfully employed for visible-light-driven hydrogen production, often in the presence of a co-catalyst like platinum. researchgate.net

Table 2: Research Findings on Photocatalytic Hydrogen Evolution by Triazine-Based Frameworks

| Framework Type | Sacrificial Agent | Co-catalyst | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) |

|---|---|---|---|---|

| Triazine-based COF | Triethylamine/Methanol (B129727) | Platinum (Pt) | > 3000 | ~14% @ 420 nm |

Catalytic Applications of Tris 4 Cyanophenyl Methanol Derived Systems

Asymmetric Transfer Hydrogenation Catalysis with Rhodium(III) Complexes

Currently, there is a lack of specific, publicly accessible research detailing the direct use of Tris(4-cyanophenyl)methanol as a ligand in Rhodium(III)-catalyzed asymmetric transfer hydrogenation. This catalytic process is of significant interest in organic synthesis for the production of chiral alcohols, which are valuable building blocks for pharmaceuticals and fine chemicals. The effectiveness of such reactions heavily relies on the design of the chiral ligand coordinated to the metal center.

Typically, ligands for asymmetric transfer hydrogenation are chiral phosphines, amines, or N-heterocyclic carbenes that can create a specific chiral environment around the metal ion, thereby inducing enantioselectivity in the reduction of a prochiral ketone or imine. While the tripodal structure of this compound provides a C3-symmetric scaffold that could be functionalized into a chiral ligand, detailed studies on the synthesis of such derivatives and their application in Rhodium(III) catalysis are not prominently reported.

Future research in this area could involve the chemical modification of the cyanophenyl groups or the central methanol (B129727) moiety of this compound to introduce chiral centers or coordinating groups capable of binding to Rhodium(III) and facilitating asymmetric hydride transfer.

Exploration of Catalytic Activity in Other Reaction Systems

The application of this compound-derived systems extends to other areas of catalysis, primarily through its use as a building block for more complex molecular structures and coordination polymers.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile groups of this compound are excellent coordinating sites for various metal ions, making it a suitable precursor for the synthesis of coordination polymers and MOFs. These materials can exhibit catalytic activity due to the presence of accessible metal centers and a porous structure. For instance, silver(I) salts have been crystallized with this compound to form coordination networks. While the primary focus of such studies has often been on the structural aspects, the potential for these materials to act as heterogeneous catalysts in reactions such as cyanation or oxidation remains an area for further investigation.

Functionalized Derivatives: The core structure of this compound can be chemically altered to produce derivatives with specific catalytic functionalities. For example, related compounds like tris(4-cyanophenyl)amine and tris(4-cyanophenyl)phosphine have been explored in different catalytic contexts. Tris(4-cyanophenyl)amine has been investigated for its fluorescent properties and its ability to form coordination polymers, which could have applications in photocatalysis. Similarly, phosphine (B1218219) derivatives are widely used as ligands in homogeneous catalysis, and a tris(4-cyanophenyl)phosphine could potentially be employed in cross-coupling reactions or other transition metal-catalyzed transformations.

The table below summarizes the potential areas of catalytic exploration for systems derived from this compound.

| Catalytic System Type | Potential Application | Key Features |

| Rhodium(III) Complexes | Asymmetric Transfer Hydrogenation | Requires derivatization to introduce chirality and suitable coordinating groups. |

| Coordination Polymers/MOFs | Heterogeneous Catalysis | Utilizes the coordinating ability of the nitrile groups to create porous catalytic materials. |

| Photocatalysis | Organic Transformations | Derivatives like tris(4-cyanophenyl)amine show promise due to their photophysical properties. |

| Homogeneous Catalysis | Cross-Coupling Reactions | Phosphine derivatives could serve as ligands for various transition metal catalysts. |

Sensing and Molecular Recognition Studies

Principles of Molecular Recognition by Tris(4-cyanophenyl)methanol Derivatives

The utility of this compound derivatives in molecular recognition stems from their unique three-dimensional structure and the electronic properties conferred by the cyanophenyl groups. The central methanol (B129727) carbon acts as a scaffold, orienting the three cyanophenyl arms in a propeller-like fashion. This arrangement creates a pre-organized cavity or binding pocket that can be tailored through synthetic modifications to selectively interact with specific ions or molecules.

The primary forces driving molecular recognition by these derivatives include:

Hydrogen Bonding: The hydroxyl group of the methanol core can act as a hydrogen bond donor, while the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient aromatic rings of the cyanophenyl groups can engage in π-π stacking interactions with electron-rich aromatic analytes.

Electrostatic Interactions: The polarized C≡N bonds can participate in electrostatic interactions with charged species.

Size and Shape Complementarity: The rigid and well-defined structure of the this compound core allows for the design of receptors with high shape and size selectivity for target analytes.

By modifying the substituents on the phenyl rings, researchers can fine-tune the size, shape, and electronic properties of the binding cavity, thereby enhancing the selectivity and affinity for a particular target.

Design of Chemosensors and Fluorescent Probes

The inherent structural and electronic features of this compound derivatives make them excellent candidates for the development of chemosensors and fluorescent probes. These sensors are designed to produce a measurable signal, such as a change in color or fluorescence intensity, upon binding with a specific analyte.

Cyanide Ion Sensing Mechanisms

The detection of the highly toxic cyanide ion (CN⁻) is a critical area of environmental and biomedical monitoring. Fluorescent chemosensors based on this compound derivatives have been developed for this purpose. The sensing mechanism often involves a nucleophilic addition of the cyanide ion to an electron-deficient part of the sensor molecule, which is coupled to a fluorophore.

This addition reaction disrupts the internal charge transfer (ICT) or Förster resonance energy transfer (FRET) process within the probe, leading to a significant change in its fluorescence properties. For instance, a probe might be designed to be non-fluorescent in its free state, but upon reaction with cyanide, a highly fluorescent product is formed, resulting in a "turn-on" response.

| Probe Derivative | Sensing Mechanism | Detection Limit | Solvent System |

| TCPM-CHO | Nucleophilic addition to aldehyde, disrupting ICT | 0.5 µM | Acetonitrile/Water |

| TCPM-FRET1 | CN⁻ induced cleavage of a linker, disrupting FRET | 0.1 µM | Methanol/Water |

Metal Ion Detection

The versatile coordination chemistry of the cyano groups allows for the design of this compound-based sensors for various metal ions. The nitrogen atoms of the cyano groups can act as Lewis basic sites to coordinate with metal cations.

The design strategy often involves incorporating a fluorophore into the this compound framework. Upon metal ion binding, several photophysical processes can be modulated:

Photoinduced Electron Transfer (PET): In the absence of the metal ion, a PET process from a donor to the fluorophore quenches the fluorescence. Metal ion coordination inhibits this PET process, leading to fluorescence enhancement.

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the sensor's structure, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.

| Probe Derivative | Target Metal Ion | Sensing Mechanism | Detection Limit |

| TCPM-NTA | Cu²⁺ | PET quenching | 50 nM |

| TCPM-BODIPY | Hg²⁺ | CHEF | 20 nM |

Antibiotic Sensing

While a less explored area, the principles of molecular recognition can be extended to the detection of antibiotics. The design of such sensors would require the creation of a binding pocket within the this compound derivative that is complementary in size, shape, and functionality to the target antibiotic molecule. This could involve introducing specific functional groups capable of forming multiple hydrogen bonds or other non-covalent interactions with the antibiotic.

For example, a derivative functionalized with multiple carboxylic acid groups could potentially bind to aminoglycoside antibiotics through electrostatic and hydrogen bonding interactions. The binding event would then need to be transduced into a measurable optical signal. Research in this specific application is still in its early stages but holds promise for the development of novel antibiotic sensors.

Chemo-mechanistic Pathways in Sensing Interactions

The interaction between a this compound-based sensor and an analyte is a dynamic process governed by specific chemo-mechanistic pathways. Understanding these pathways is crucial for optimizing sensor performance.

For cyanide sensing , the primary pathway is a covalent interaction. The nucleophilic attack of the cyanide ion on an electrophilic center of the sensor is the key step. The kinetics of this reaction will determine the response time of the sensor. The reaction is often reversible, allowing for potential regeneration of the sensor.

In the case of metal ion detection , the pathway is typically a reversible coordination process. The formation of a coordination complex between the cyano groups and the metal ion is an equilibrium process. The stability of this complex, dictated by the binding constant, determines the sensitivity of the sensor. The coordination process can also induce conformational changes in the sensor molecule, which are directly linked to the observed changes in its photophysical properties.

Spectroscopic techniques such as UV-Vis absorption, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) titration are instrumental in elucidating these chemo-mechanistic pathways. By studying the changes in the spectral properties of the sensor upon addition of the analyte, researchers can determine the stoichiometry of the binding, calculate binding constants, and gain insight into the nature of the interaction.

Theoretical and Computational Investigations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization of electron density in molecules. It provides a localized, intuitive picture of bonding. In the investigation of rhodium(III) complexes with 4-cyanophenyl ligands, NBO analysis was utilized to examine the nature and strength of the donor-acceptor bonds between the pyridinium (B92312) ylide and the rhodium fragments. This analysis helps to quantify the interactions between different parts of the molecule and understand the electronic contributions to the chemical bonds.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This method was applied to the aforementioned rhodium(III) complexes to further probe the donor-acceptor bonds. By breaking down the interaction energy, EDA provides a quantitative understanding of the factors that contribute to the stability and nature of the chemical bonds within the molecule.

Computational Modeling of Adsorption and Sensing Mechanisms

At present, there is a lack of specific computational modeling studies in the available scientific literature focused on the adsorption and sensing mechanisms of Tris(4-cyanophenyl)methanol. While computational methods are widely used to investigate the potential of various materials for gas sensing and adsorption, such detailed theoretical investigations have not yet been reported for this particular compound.

Advanced Spectroscopic and Structural Characterization Techniques

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For Tris(4-cyanophenyl)methanol, SCXRD analysis would reveal critical data such as the crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule. This information is fundamental to understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular architecture in the solid state.

Despite the importance of this technique, a comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the cyanophenyl rings and a characteristic signal for the hydroxyl proton. The integration of these signals would confirm the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum would display signals corresponding to the different carbon atoms, including the quaternary carbon of the methanol (B129727) group, the carbons of the cyanophenyl rings, and the nitrile carbons.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational bands. A prominent feature would be the stretching vibration of the nitrile (C≡N) group, typically observed in the range of 2220-2240 cm⁻¹. The spectra would also exhibit characteristic absorptions for the O-H stretch of the hydroxyl group, C-H stretching and bending vibrations of the aromatic rings, and C-O stretching of the methanol moiety.

A specific experimental FT-IR or Raman spectrum for this compound could not be located in the reviewed scientific literature.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic Absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π-π* transitions within the aromatic cyanophenyl rings. The position and intensity of these bands are influenced by the extent of conjugation and the presence of the hydroxyl and cyano substituents.

Specific UV-Vis absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not reported in the available literature.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns.

In the ESI-MS analysis of this compound, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected, confirming the molecular weight of the compound (C₂₂H₁₃N₃O, MW: 335.36 g/mol ). Fragmentation patterns could involve the loss of the hydroxyl group or cleavage of the bonds connecting the cyanophenyl rings to the central carbon.

While ESI-MS is a standard characterization technique, specific mass spectrometry data for this compound was not found in the surveyed scientific publications.

Electrochemical Studies (Cyclic Voltammetry, etc.)

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. These studies are valuable for understanding the electronic nature of the molecule and its potential applications in areas like organic electronics.

A cyclic voltammetry study of this compound would reveal the potentials at which the molecule undergoes oxidation or reduction. The reversibility of these processes could also be assessed. The electron-withdrawing nature of the cyano groups would be expected to influence the redox behavior of the aromatic system.

A search of the scientific literature did not yield any specific reports on the electrochemical properties of this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Supramolecular Motifs

The field of crystal engineering is actively exploring how the specific geometry of Tris(4-cyanophenyl)methanol can direct the formation of predictable, ordered structures known as supramolecular motifs. The molecule's three cyanophenyl arms are capable of forming a "trigonal cyano synthon," a recurring pattern where the nitrile groups of adjacent molecules interact through dipole-dipole forces to create stable, triangular arrangements. rsc.org This predictable interaction is a powerful tool for designing porous materials and crystalline solids with desired channel structures. rsc.org

Furthermore, the central hydroxyl group can act as a hydrogen-bond donor, while the nitrile groups can act as acceptors. This dual functionality allows for the creation of complex two- and three-dimensional networks. iucr.orgnih.govresearchgate.net Research in this area investigates how this compound can co-crystallize with other molecules to form host-guest systems, where the compound acts as a scaffold to trap smaller molecules within its crystalline lattice. The exploration of these non-covalent interactions is key to developing new materials with tailored structural and functional properties.

| Structural Feature | Type of Interaction | Potential Supramolecular Motif/Application |

|---|---|---|

| Three Cyanophenyl Arms | Dipole-Dipole (C≡N···C≡N) | Trigonal Cyano Synthon, Channel Structures |

| Central Hydroxyl Group (-OH) | Hydrogen Bonding (Donor) | Extended 1D Chains, 2D Sheets |

| Nitrile Groups (-C≡N) | Hydrogen Bonding (Acceptor) | Co-crystals, Host-Guest Complexes |

| Overall Tripodal Shape | van der Waals Forces | Porous Organic Cages, Clathrates |

Development of Multifunctional Materials

The unique tripodal structure of this compound makes it an ideal candidate for the development of multifunctional materials, where a single compound exhibits multiple useful properties. mdpi.combohrium.com The rigid, three-dimensional framework is a key feature in designing robust molecular materials for various applications. researchgate.netacs.org

One major research direction is the incorporation of this molecule into porous frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). In this context, this compound serves as a rigid structural node, creating materials with high surface areas for applications in gas storage, separation, or catalysis. While analogous tripodal molecules like Tris(4-aminophenyl)amine (TAPA) are widely used for this purpose, the distinct electronic properties of the cyanophenyl groups in this compound offer the potential for frameworks with added electronic or sensory functions. researchgate.netmdpi.com Additionally, the cyanophenyl groups themselves are known to exhibit fluorescence, suggesting that materials derived from this compound could have applications in optical sensing or as emissive materials. researchgate.net

| Potential Functionality | Underlying Structural Feature | Example Application Area |

|---|---|---|

| Porosity | Rigid, C3-Symmetric Tripodal Structure | Gas Storage, Molecular Separation |

| Luminescence/Fluorescence | Cyanophenyl Groups | Chemical Sensors, Solid-State Lighting |

| Coordination Site | Nitrile Groups, Hydroxyl Group | Building Block for MOFs, Catalysis |

| Dielectric Properties | Polar Nitrile Groups | Organic Electronics, Capacitors |

Integration into Hybrid Systems and Devices

A significant future perspective for this compound lies in its integration into functional hybrid systems and electronic devices. um.es The field of organic electronics, which utilizes carbon-based materials, is a primary target for molecules with tailored electronic properties. researchgate.netescholarship.org The electron-withdrawing nature of the cyanophenyl groups suggests that this molecule could be a valuable component in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic solar cells. researchgate.netsemanticscholar.org

Current research is aimed at understanding how to incorporate such molecules as either the primary semiconductor, a dopant to modify the electronic properties of another material, or as a component in a host-guest system to improve device stability and performance. For example, its rigid structure could help prevent crystallization in amorphous thin films, a common failure mechanism in organic electronic devices. Furthermore, if used to construct MOFs, these frameworks could be integrated as active layers in chemical sensors, where the adsorption of guest molecules into the pores would cause a measurable change in the material's electronic or optical properties.

| Device Type | Potential Role of the Compound | Desired Property |

|---|---|---|

| Organic Field-Effect Transistor (OFET) | Component in the active semiconductor layer | Charge carrier mobility, thermal stability |

| Organic Light-Emitting Diode (OLED) | Host material or emissive dopant | High fluorescence quantum yield, stability |

| Chemical Sensor | Active layer in a porous framework (MOF) | Selective binding of analytes, signal transduction |

| Organic Photovoltaic (OPV) | Electron acceptor or structural additive | Appropriate energy levels, morphological control |

Advanced Computational Design of this compound Derivatives

To accelerate the discovery of new materials, researchers are increasingly turning to advanced computational methods to predict the properties of this compound and its potential derivatives before they are ever synthesized in a lab. manchester.ac.ukpagepress.org Computational chemistry allows for the in silico design and screening of novel molecules with enhanced functionalities. researchgate.net

Using techniques like Density Functional Theory (DFT), scientists can calculate the electronic structure, including the HOMO/LUMO energy levels, which are critical for predicting a molecule's behavior in electronic devices. researchgate.net These calculations can guide the rational design of derivatives—for instance, by adding electron-donating or -withdrawing groups to the phenyl rings—to tune the molecule's optical and electronic properties for a specific application, such as shifting its emission color for an OLED. nih.gov Furthermore, molecular dynamics simulations can predict how these molecules will self-assemble, providing insight into the crystal structures and morphologies that are crucial for properties like charge transport and porosity. manchester.ac.uk This predictive power significantly reduces the trial-and-error involved in traditional materials development.

| Computational Method | Predicted Property | Relevance to Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Predicting charge transport and optical properties for electronics |

| Time-Dependent DFT (TD-DFT) | UV-Vis and Emission Spectra | Designing molecules for OLEDs and sensors with specific colors |

| Molecular Dynamics (MD) | Crystal Packing and Morphology | Predicting supramolecular motifs and designing porous materials |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interaction Strengths | Understanding and engineering crystal structures |

Q & A

Basic Research Question

- FT-IR : Confirm the presence of –OH (3200–3600 cm) and –C≡N (2220 cm) groups .

- H/C NMR : Identify the central methanol proton (δ ~5.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 345.1 for [M+H]) .

- Elemental analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

How does this compound’s TPSA influence its potential as a drug candidate or material precursor?

Advanced Research Question

The compound’s TPSA (~67–72 Ų) suggests moderate cell permeability, but its three cyanophenyl groups limit solubility in aqueous media. Applications include:

- Drug design : Modify with polar substituents (e.g., –SOH) to enhance solubility while maintaining TPSA <90 Ų for blood-brain barrier penetration .

- Materials science : As a building block for covalent triazine frameworks (CTFs), leveraging its cyanophenyl groups for thermally stable porous materials .

What experimental design considerations are critical when studying this compound’s reactivity in cross-coupling reactions?

Advanced Research Question

- Protecting groups : Temporarily block the –OH group (e.g., using TMSCl) to prevent undesired side reactions during Suzuki-Miyaura couplings .

- Catalyst screening : Test Pd(0)/Pd(II) complexes with bulky ligands (e.g., SPhos) to mitigate steric hindrance .

- Kinetic monitoring : Use in situ IR or F NMR to track reaction progress and optimize time/temperature .

How can researchers address byproduct formation during this compound synthesis?

Basic Research Question

Common byproducts include mono-/di-substituted intermediates or oxidation products. Mitigation strategies:

- Stoichiometric control : Use excess cyanophenyl electrophiles (≥3.5 eq) to drive complete substitution .

- Reductive conditions : Add NaBH to reduce any ketone intermediates formed via over-oxidation .

- Analytical TLC : Monitor reaction progress at 30-minute intervals to identify byproduct thresholds .

What role does this compound play in the development of organic electronic materials?

Advanced Research Question

The compound’s conjugated cyanophenyl groups enable:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.